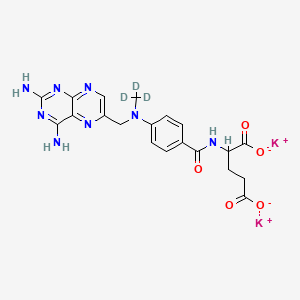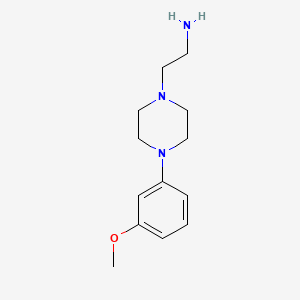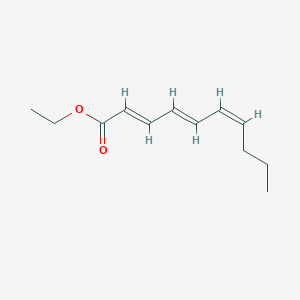
Ethyl (E,E,Z)-2,4,6-Decatrienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E,E,Z)-2,4,6-Decatrienoate is an organic compound characterized by its unique structure, which includes three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E,E,Z)-2,4,6-Decatrienoate typically involves the use of specific reagents and conditions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic processes. These methods aim to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E,E,Z)-2,4,6-Decatrienoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (E,E,Z)-2,4,6-Decatrienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and the effects of different reaction conditions on product formation.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl (E,E,Z)-2,4,6-Decatrienoate involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds allow it to participate in electron transfer reactions, which can affect cell signaling pathways and enzyme activity. Additionally, its structure allows it to interact with various receptors and proteins, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E,E,Z)-2,4,6-Decatrienoate can be compared with other similar compounds, such as:
Ethyl (E,E,E)-2,4,6-Decatrienoate: This compound has a similar structure but with all double bonds in the E configuration. It may have different reactivity and biological activity compared to this compound.
Ethyl (Z,Z,Z)-2,4,6-Decatrienoate: This compound has all double bonds in the Z configuration, which can significantly affect its chemical properties and reactivity.
Ethyl (E,Z,E)-2,4,6-Decatrienoate: This compound has a different arrangement of double bonds, which can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
ethyl (2E,4E,6Z)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3/b7-6-,9-8+,11-10+ |
InChI-Schlüssel |
HBJMCXQIYRADQA-KBPWROHVSA-N |
Isomerische SMILES |
CCC/C=C\C=C\C=C\C(=O)OCC |
Kanonische SMILES |
CCCC=CC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


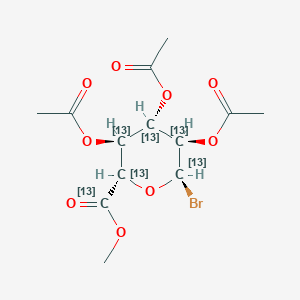
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
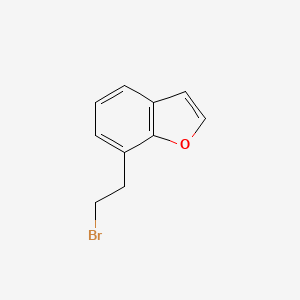
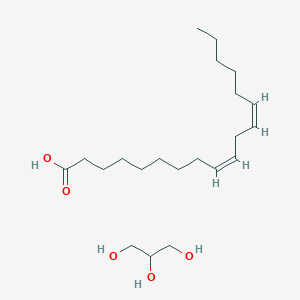
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)
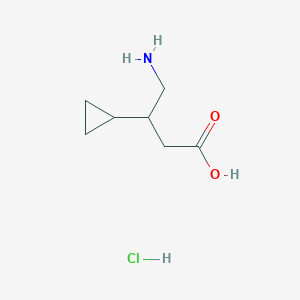
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)

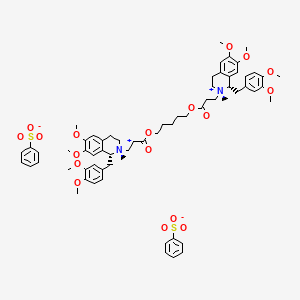
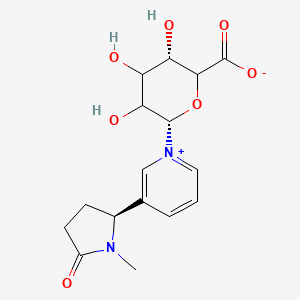
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
